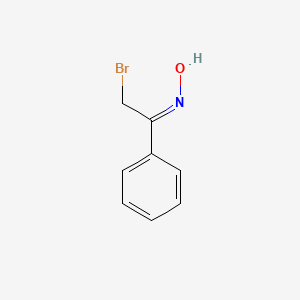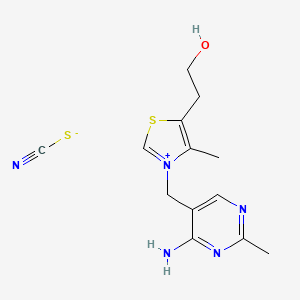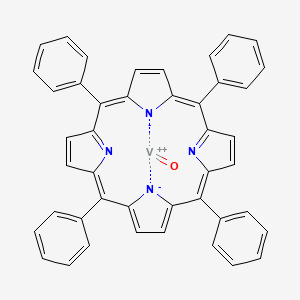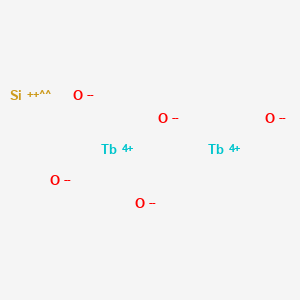
Phosphorous Acid Trioleyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The electrochemical synthesis of phosphorous acid and phosphoric acid esters, including compounds similar to Phosphorous Acid Trioleyl Ester, can be achieved from elemental phosphorus. This process involves electrolysis and has been explored for the preparation of various derivatives of phosphorous acid esters (Tomilov, Osadchenko, & Khudenko, 1996). Additionally, cyclic phosphorous acid esters have been synthesized through transesterification of phosphites with glycols, demonstrating the versatility in the synthesis methods for phosphorous acid esters (Oswald, 1959).
Molecular Structure Analysis
Phosphorous acid esters, by virtue of their phosphorous atom, possess unique molecular structures that enable them to participate in a range of chemical reactions. The molecular structure of these compounds typically includes a phosphorus atom bonded to oxygen atoms and organic groups, which significantly influences their reactivity and physical properties. Detailed molecular structure analyses often utilize techniques such as NMR and X-ray crystallography, though specific studies on Phosphorous Acid Trioleyl Ester's structure were not identified in the provided literature.
Chemical Reactions and Properties
Phosphorous acid esters undergo characteristic reactions involving their alkoxy groups, such as transesterification, alkylation, and dealkylation. These reactions highlight the reactivity of the phosphorus atom and its potential in synthesis applications (Troev & Borisov, 1987). Furthermore, novel approaches to phosphonic acids from hypophosphorous acid exemplify the versatility and reactivity of phosphorous acid derivatives in creating a variety of phosphorus-containing compounds (Bravo-Altamirano & Montchamp, 2007).
科学的研究の応用
This compound has been evaluated for its physical and chemical properties, migration characteristics, and toxicological data. The assessment includes non-toxicological data such as the identity of the substance, physical and chemical properties, and specific migration .
The toxicological data includes genotoxicity and is evaluated using methodologies such as the bacterial reverse mutation test .
-
Food Contact Materials
- Application : Compounds similar to “Phosphorous Acid Trioleyl Ester”, like “Phosphorous Acid, Triphenyl Ester”, are used in food contact materials . They undergo safety assessments which include evaluating their physical and chemical properties, migration characteristics, and toxicological data .
- Methods : The assessment includes non-toxicological data such as the identity of the substance, physical and chemical properties, and specific migration . The toxicological data includes genotoxicity and is evaluated using methodologies such as the bacterial reverse mutation test .
- Results : The results of these assessments determine whether the compound is safe for use in food contact materials .
-
Biochemistry
- Application : Esters of phosphoric acid, which could include “Phosphorous Acid Trioleyl Ester”, are important in biochemistry . They are present in every plant and animal cell .
- Methods : These esters are biochemical intermediates in the transformation of food into usable energy .
- Results : The bonds between phosphate units in compounds like adenosine triphosphate (ATP) are called phosphoanhydride bonds .
-
Preparation of Other Phosphorus Compounds
- Application : Phosphorous acid, or phosphonic acid, is an intermediate in the preparation of other phosphorus compounds . Organic derivatives of phosphorous acid, compounds with the formula RPO3H2, are called phosphonic acids .
- Methods : The specific methods of application or experimental procedures would depend on the particular phosphorus compound being synthesized .
- Results : The results would be the successful synthesis of the desired phosphorus compound .
-
Additive in Polyolefins
- Application : The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids assessed the safety of the substance ‘phosphorous acid, triphenyl ester, polymer with 1,4‐cyclohexanedimethanol and polypropylene glycol, C10–16 alkyl esters’, when used as an additive in all types of polyolefins .
- Methods : A comprehensive set of migration tests with food simulants was used. The specific migration was up to 0.014 and 0.023 mg/kg in 4% acetic acid and 10% ethanol, respectively .
- Results : The Panel concluded that the substance does not raise a safety concern for the consumer if its low molecular weight fraction is not higher than 13% w/w, if it is used at up to 0.15% w/w in polyolefin materials and articles intended for contact with all food types .
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician .
将来の方向性
Phosphorous Acid Trioleyl Ester, like other phosphate esters and anhydrides, are essential in biology . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This perspective gives an overview of some very recent achievements in synthetic phosphorylation chemistry and aims at identifying challenges that lie ahead .
特性
IUPAC Name |
tris(octadec-9-enyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorous Acid Trioleyl Ester | |
CAS RN |
13023-13-7 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)